(S)-2-Amino-N-methyl-N-thiophen-3-ylmethyl-propionamide (S)-2-Amino-N-methyl-N-thiophen-3-ylmethyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13397248
InChI: InChI=1S/C9H14N2OS/c1-7(10)9(12)11(2)5-8-3-4-13-6-8/h3-4,6-7H,5,10H2,1-2H3/t7-/m0/s1
SMILES: CC(C(=O)N(C)CC1=CSC=C1)N
Molecular Formula: C9H14N2OS
Molecular Weight: 198.29 g/mol

(S)-2-Amino-N-methyl-N-thiophen-3-ylmethyl-propionamide

CAS No.:

Cat. No.: VC13397248

Molecular Formula: C9H14N2OS

Molecular Weight: 198.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-methyl-N-thiophen-3-ylmethyl-propionamide -

Specification

Molecular Formula C9H14N2OS
Molecular Weight 198.29 g/mol
IUPAC Name (2S)-2-amino-N-methyl-N-(thiophen-3-ylmethyl)propanamide
Standard InChI InChI=1S/C9H14N2OS/c1-7(10)9(12)11(2)5-8-3-4-13-6-8/h3-4,6-7H,5,10H2,1-2H3/t7-/m0/s1
Standard InChI Key RXISAMZRDSMQIJ-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)CC1=CSC=C1)N
SMILES CC(C(=O)N(C)CC1=CSC=C1)N
Canonical SMILES CC(C(=O)N(C)CC1=CSC=C1)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

(S)-2-Amino-N-methyl-N-thiophen-3-ylmethyl-propionamide (IUPAC name: N-methyl-N-[(thiophen-3-yl)methyl]-2-aminopropanamide) features a propionamide backbone with an (S)-configured amino group at the second carbon. The amide nitrogen is substituted with a methyl group and a thiophen-3-ylmethyl moiety, the latter introducing a heteroaromatic thiophene ring into the structure. The molecular formula is C10_{10}H15_{15}N2_2OS, with a molar mass of 211.30 g/mol .

Key Structural Features:

  • Stereochemistry: The (S)-configuration at the second carbon is critical for enantioselective interactions in biological systems .

  • Thiophene Moiety: The thiophen-3-ylmethyl group contributes to electronic delocalization and potential π-π stacking interactions, common in bioactive molecules .

  • Amide Linkage: The propanamide core provides hydrogen-bonding capability, influencing solubility and target binding.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-2-Amino-N-methyl-N-thiophen-3-ylmethyl-propionamide likely involves multi-step organic reactions, drawing from methodologies used for analogous compounds:

Step 1: Preparation of the Thiophen-3-ylmethylamine Intermediate

Thiophen-3-ylmethylamine can be synthesized via nucleophilic substitution of 3-bromothiophene with methylamine under basic conditions .

Step 2: Formation of the Propanamide Backbone

A modified Buchwald-Hartwig amidation or ruthenium-catalyzed asymmetric transfer hydrogenation may be employed to introduce the stereocenter. For example, a method described in EP1346977A1 uses a chiral ruthenium catalyst (e.g., [(cumene)RuCl2_2]2_2 with S,S-TsDPEN ligand) to achieve enantiomeric excesses >90% in similar amides.

Step 3: N-Alkylation

The amide nitrogen is functionalized via alkylation with methyl iodide and thiophen-3-ylmethyl bromide in a sequential or one-pot reaction, typically using a base like triethylamine in tetrahydrofuran (THF).

Optimization Challenges

  • Stereochemical Purity: Achieving high enantiomeric excess requires precise control of reaction conditions, such as temperature (-20°C to 25°C) and catalyst loading (1:500 to 1:5,000 substrate:catalyst ratio) .

  • Yield Limitations: Competing side reactions (e.g., over-alkylation) often limit yields to 70–80%, necessitating chromatographic purification .

Physicochemical Properties

Predicted Physicochemical Data

PropertyValueSource
Molecular Weight211.30 g/molCalculated
Density1.19 ± 0.06 g/cm3^3
Boiling Point391.0 ± 32.0 °C
pKa (Amino Group)14.91 ± 0.46
LogP (Octanol-Water)1.82 (Predicted)

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water (<1 mg/mL at 25°C) .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the amide bond.

Challenges and Future Directions

Synthetic Improvements

  • Catalyst Design: Developing cheaper, air-stable catalysts to replace ruthenium-based systems .

  • Flow Chemistry: Continuous-flow systems could enhance yield and stereocontrol.

Biological Screening

  • In Vitro Assays: Prioritize testing against neurological targets (e.g., monoamine transporters) and kinases.

  • Toxicity Profiling: Assess metabolic stability and cytochrome P450 interactions .

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